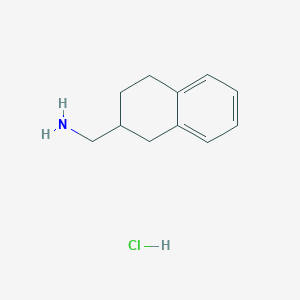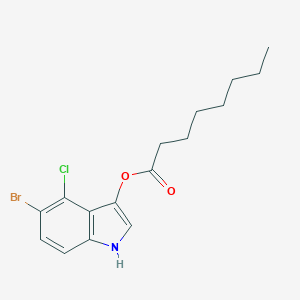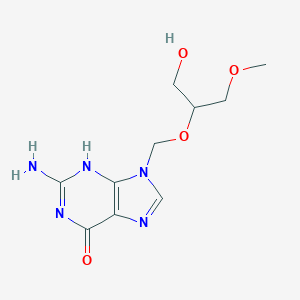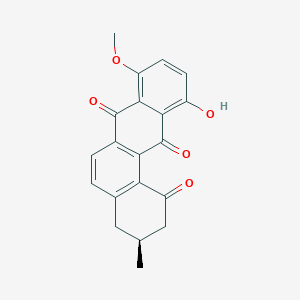
Hatomarubigin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hatomarubigin B is a natural product derived from Streptomyces bacteria. It is a member of the rubromycin family of antibiotics and has been found to possess antitumor and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Hatomarubigin B, part of the angucycline family, has been synthesized in various forms. One study outlines the synthesis of Hatomarubigin B and C, emphasizing the key steps in constructing the benz[a]anthraquinone skeleton of these molecules (Caygill, Larsen, & McFarlane, 1997).
- Another study achieved the first total synthesis of (+)-hatomarubigin B, using a tetra-O-acetyl diborate promoted Diels-Alder reaction, illustrating the complex chemistry involved in its formation (Caygill, Larsen, & Brooker, 2001).
Biosynthesis and Genetic Studies
- Research into the gene cluster responsible for hatomarubigin biosynthesis in Streptomyces sp. strain 2238-SVT4 reveals the involvement of multiple genes. This study identified a cluster consisting of 30 open reading frames, providing insights into the genetic basis of hatomarubigin biosynthesis (Kawasaki et al., 2010).
- Functional analysis of hatomarubigin biosynthesis genes through heterologous expression further expands our understanding of its genetic regulation and has even led to the discovery of new hatomarubigin variants (Izawa, Kimata, Maeda, Kawasaki, & Hayakawa, 2013).
Biological Activities
- Hatomarubigin B, as part of a complex of isotetracenone group antibiotics, was found to enhance the cytotoxicity against multidrug-resistant tumor cells. This highlights its potential application in cancer therapy, particularly in overcoming drug resistance (Hayakawa, Ha, Kim, Furihata, & Seto, 1991).
Eigenschaften
CAS-Nummer |
139501-91-0 |
|---|---|
Produktname |
Hatomarubigin B |
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(3S)-11-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,21H,7-8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
IAWMODONDSIOEK-VIFPVBQESA-N |
Isomerische SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
Kanonische SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC |
Andere CAS-Nummern |
139501-91-0 |
Synonyme |
hatomarubigin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



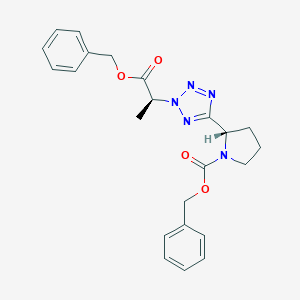
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
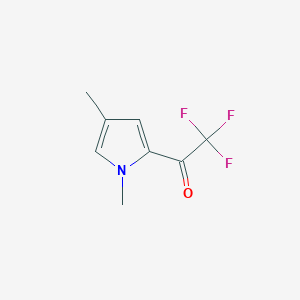

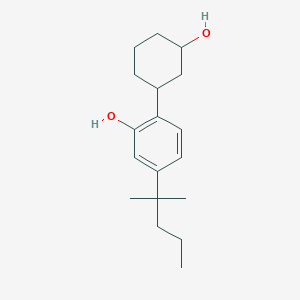
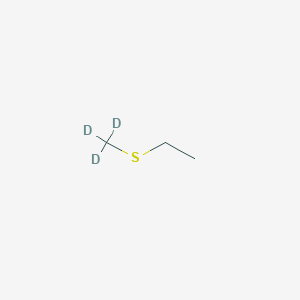
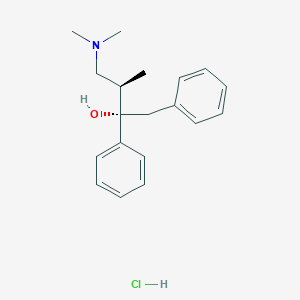
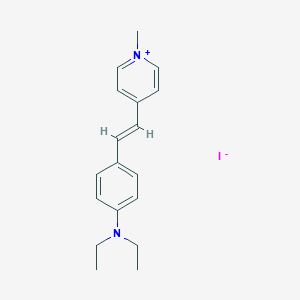
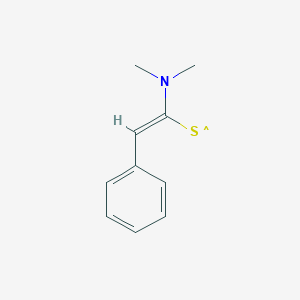

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
